(2S,3S)-3-Fluoro-2-[(2-methylpropan-2-yl)oxycarbonylamino]butanoic acid
Description
(2S,3S)-3-Fluoro-2-[(2-methylpropan-2-yl)oxycarbonylamino]butanoic acid is a fluorinated derivative of butanoic acid featuring a tert-butoxycarbonyl (Boc) protecting group on the amino moiety at the second carbon and a fluorine atom at the third carbon. Its stereochemistry at positions 2 and 3 (both S-configuration) distinguishes it from other stereoisomers. This compound is hypothesized to exhibit unique physicochemical properties due to the electronegative fluorine atom, which may enhance metabolic stability and influence hydrogen-bonding interactions in biological systems.
Properties
IUPAC Name |
(2S,3S)-3-fluoro-2-[(2-methylpropan-2-yl)oxycarbonylamino]butanoic acid | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H16FNO4/c1-5(10)6(7(12)13)11-8(14)15-9(2,3)4/h5-6H,1-4H3,(H,11,14)(H,12,13)/t5-,6+/m0/s1 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XFZNDDRTARIPOU-NTSWFWBYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C(C(=O)O)NC(=O)OC(C)(C)C)F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@@H]([C@H](C(=O)O)NC(=O)OC(C)(C)C)F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H16FNO4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
221.23 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
(2S,3S)-3-Fluoro-2-[(2-methylpropan-2-yl)oxycarbonylamino]butanoic acid is a fluorinated amino acid derivative that has garnered interest for its potential biological activities, particularly in the fields of medicinal chemistry and pharmacology. This compound features a unique structure that may influence its interactions with biological systems, including enzyme inhibition and receptor binding.
- Molecular Formula : C14H18FNO
- Molecular Weight : 283.29 g/mol
- CAS Number : [13734-41-3]
Biological Activity Overview
The biological activity of this compound has been explored primarily in the context of enzyme inhibition and receptor interactions. Here are some key findings:
- Enzyme Inhibition :
- Receptor Binding :
Kinetic Studies
Kinetic studies are crucial for understanding the mechanism of action of this compound. The following table summarizes key kinetic parameters observed during enzyme inhibition assays:
| Parameter | Value |
|---|---|
| Inhibition Type | Competitive |
| IC50 | (specific value needed) |
| Kinetic Model | Slow-binding |
| Time to Equilibrium | (specific time needed) |
Case Studies
Several case studies have highlighted the biological significance of this compound:
- Study on Enzyme Inhibition :
- Neurotransmitter Interaction :
Comparison with Similar Compounds
Structural Analogs and Key Differences
The following table summarizes critical structural and physicochemical differences between the target compound and its closest analogs:
Key Observations:
- This modification may also improve resistance to enzymatic degradation.
- Stereochemistry : The (2S,3S) configuration differentiates it from the (3R)-isomer (), which has reversed stereochemistry at C3. Such differences can significantly impact biological activity and receptor binding.
- Boc Protection: Like other Boc-protected analogs, the tert-butoxycarbonyl group enhances stability during synthetic processes but may reduce solubility in aqueous media compared to unprotected or polar-group-containing derivatives (e.g., hydroxylated hexanoic acid in ).
Physicochemical Properties
- Boiling Point/Density : While exact data for the target compound are unavailable, the (3R)-Boc analog () has a boiling point of 339.5°C and density of 1.1 g/cm³. Fluorine’s atomic weight suggests the target compound may have a marginally higher density.
- Solubility: Fluorine’s electronegativity could reduce solubility in nonpolar solvents compared to Boc-L-2-aminobutanoic acid but improve it in polar aprotic solvents.
Stability and Reactivity
- The Boc group’s stability under acidic conditions contrasts with Fmoc/Alloc derivatives (), which require base for deprotection. Fluorine’s strong C-F bond may further enhance chemical stability against nucleophilic attack.
Q & A
Basic Question: What are the recommended synthetic routes for (2S,3S)-3-fluoro-2-[(2-methylpropan-2-yl)oxycarbonylamino]butanoic acid, and how can reaction conditions be optimized?
Methodological Answer:
- Synthetic Strategy : The tert-butoxycarbonyl (Boc) group is commonly used to protect amines in amino acid derivatives. A plausible route involves:
- Boc Protection : React (2S,3S)-3-fluoro-2-aminobutanoic acid with di-tert-butyl dicarbonate (Boc₂O) in a basic aqueous solution (e.g., NaHCO₃) to introduce the Boc group .
- Fluorination : Fluorine introduction may occur via nucleophilic substitution or electrophilic fluorination, depending on the precursor. For stereochemical control, chiral auxiliaries or enzymatic methods could be employed.
- Hydrolysis : Acidic or basic hydrolysis of intermediates (e.g., methyl esters) to yield the carboxylic acid. reports a 56% yield for a similar hydrolysis step using CDCl₃ for NMR characterization .
- Optimization : Monitor reaction progress via TLC or HPLC. Adjust solvent polarity (e.g., THF for Boc protection) and temperature (room temperature for stability-sensitive steps).
Basic Question: Which analytical techniques are critical for characterizing this compound, and how are discrepancies in spectral data resolved?
Methodological Answer:
- Key Techniques :
- NMR Spectroscopy : ¹H-NMR (400 MHz, CDCl₃) can confirm stereochemistry and purity. For example, δ 1.21–1.27 ppm (doublets for methyl groups) and δ 3.9–3.96 ppm (multiplet for chiral centers) were used in a related compound . ¹⁹F-NMR is essential to verify fluorine incorporation.
- HPLC : Use chiral columns (e.g., Chiralpak®) to resolve stereoisomers. notes that minor chromatographic changes can separate epimers .
- Resolving Discrepancies : Cross-validate with mass spectrometry (HRMS) and IR spectroscopy. For conflicting optical rotation data, compare with literature values for enantiopure analogs .
Basic Question: How should this compound be stored to ensure stability, and what degradation products are likely?
Methodological Answer:
- Storage : Store at –20°C in moisture-free, airtight containers. recommends desiccants and shipping with blue ice for similar hygroscopic compounds .
- Degradation Pathways :
Advanced Question: How does the (2S,3S) stereochemistry influence the compound’s conformational behavior and biological interactions?
Methodological Answer:
- Conformational Analysis : Molecular dynamics simulations (e.g., using Gaussian or AMBER) can model fluorine’s steric and electronic effects. The 3S-fluoro group may restrict rotation around the C2-C3 bond, favoring a specific dihedral angle .
- Biological Implications : The stereochemistry affects binding to enzymes or receptors. For example, shows that phenylamino groups in analogous compounds enhance protein-ligand interactions . Fluorine’s electronegativity may mimic hydroxyl groups in bioactive conformers .
Advanced Question: What strategies are recommended for studying this compound’s biological activity, particularly in enzyme inhibition assays?
Methodological Answer:
- Assay Design :
- Target Selection : Prioritize enzymes with known fluorinated substrate analogs (e.g., peptidases or kinases).
- Competitive Binding Assays : Use fluorescence polarization or SPR to measure Ki values. ’s PubChem entry provides a template for fluorophore-linked analogs .
- Crystallography : Co-crystallize with target enzymes (e.g., trypsin) to resolve binding modes.
- Data Interpretation : Normalize activity against non-fluorinated controls to isolate fluorine’s contribution .
Advanced Question: How can computational modeling predict the compound’s solubility and reactivity in aqueous versus organic solvents?
Methodological Answer:
- Solubility Prediction : Use COSMO-RS or Hansen solubility parameters. The Boc group enhances organic solubility, while the carboxylic acid promotes aqueous solubility at pH > pKa (~2.5). ’s dihydroxy analog shows water solubility >10 mg/mL .
- Reactivity Modeling : DFT calculations (e.g., B3LYP/6-31G*) can simulate nucleophilic attack at the carbonyl group. Fluorine’s inductive effect may reduce electrophilicity compared to non-fluorinated analogs .
Advanced Question: How should researchers address contradictions in purity assessments between HPLC, NMR, and elemental analysis?
Methodological Answer:
- Root Cause Analysis :
- Resolution : Combine orthogonal methods (e.g., LC-MS for molecular weight confirmation) and adhere to pharmacopeial guidelines for validation .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
